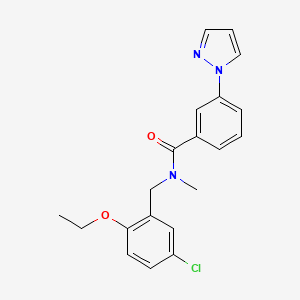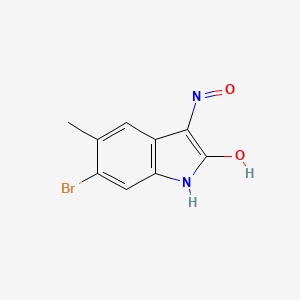![molecular formula C16H21N3O5 B5564667 8-[(2,6-dimethoxypyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5564667.png)
8-[(2,6-dimethoxypyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related spiro compounds involves a series of chemical reactions aimed at creating the unique spirocyclic framework. A common approach involves Michael addition reactions followed by cyclization reactions. For instance, Tsukamoto et al. (1995) described the synthesis of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds, which are structurally related to the compound of interest. These compounds were synthesized using Michael addition reactions of hydroxyurea or methylhydrazine to alpha, beta-unsaturated esters, followed by a cyclization reaction (Tsukamoto et al., 1995).
Molecular Structure Analysis
The molecular structure of spiro compounds like 8-[(2,6-Dimethoxypyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is characterized by the spirocyclic framework, which significantly influences their chemical and physical properties. The presence of multiple functional groups, including the carbonyl and ether groups, plays a critical role in the compound's reactivity and interactions with biological molecules. The spirocyclic structure contributes to the rigidity of the molecule, which can affect its binding to biological targets.
Chemical Reactions and Properties
Spiro compounds can undergo various chemical reactions, including acylation, alkylation, and cyclization, which can modify their chemical properties and enhance their biological activity. For example, the synthesis and rearrangement of 1-substituted 3,3,7-trimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones demonstrate the versatility of spiro compounds in chemical synthesis and the potential for generating diverse derivatives with varied biological activities (Nifontov et al., 2002).
Scientific Research Applications
Synthesis and Biological Activity
Compounds within this class have been synthesized and evaluated for their potential biological activities. For instance, a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives have been synthesized and screened for antihypertensive activities, demonstrating varying degrees of efficacy as alpha-adrenergic blockers with potential applications in managing high blood pressure (Caroon et al., 1981).
Muscarinic Agonists
Further research into the structural analogs of these compounds revealed their potential as M1 muscarinic agonists. These studies have shown that certain derivatives exhibit high affinities for M1 and M2 receptors, demonstrating antiamnesic activity and partial agonistic activity for M1 muscarinic receptors, which could be leveraged in developing treatments for cognitive impairments (Tsukamoto et al., 1995).
Neuroprotective Effects
Moreover, research has highlighted the neuroprotective effects of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives. These compounds have been evaluated for their inhibitory action on neural calcium uptake and protective action against brain edema and memory and learning deficits induced by various agents, suggesting their potential in treating neurological disorders (Tóth et al., 1997).
Anticancer and Antidiabetic Applications
Additionally, certain spirothiazolidine analogs, related to the core structure of interest, have shown significant anticancer and antidiabetic activities in preclinical studies. These findings point to the versatility of this chemical framework in the development of new therapeutic agents (Flefel et al., 2019).
Conformational Studies
Research into the conformational properties of spirolactams, which share a similar structural motif, has provided insights into their potential as constrained surrogates for dipeptides in peptide synthesis. This work underscores the structural diversity and utility of these compounds in medicinal chemistry (Fernandez et al., 2002).
properties
IUPAC Name |
8-(2,6-dimethoxypyridine-3-carbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c1-18-10-16(24-15(18)21)6-8-19(9-7-16)14(20)11-4-5-12(22-2)17-13(11)23-3/h4-5H,6-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQDSWFTOYCTPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(CC2)C(=O)C3=C(N=C(C=C3)OC)OC)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(2,6-Dimethoxypyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-2-{2-[(3,3-diphenylcyclobutyl)carbonyl]carbonohydrazonoyl}phenyl 3-(2-furyl)acrylate](/img/structure/B5564594.png)
![2-[(5-methylpyrazin-2-yl)methyl]-8-(morpholin-4-ylacetyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5564597.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]benzamide](/img/structure/B5564601.png)
![1-phenyl-1,5,6,7-tetrahydrocyclopenta[e][1,3,4]thiadiazine-3-thiol](/img/structure/B5564622.png)
![N-(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5564623.png)

![4-[(4-isopropylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5564634.png)
![N-(2,5-difluorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5564635.png)
![ethyl {4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}acetate](/img/structure/B5564648.png)

![(3S)-N,N-dimethyl-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]azepan-3-amine](/img/structure/B5564671.png)
![6-methyl-4-{[(3-methyl-2-thienyl)methylene]amino}-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5564677.png)
![4-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-1,4-oxazepan-6-ol](/img/structure/B5564686.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5564698.png)